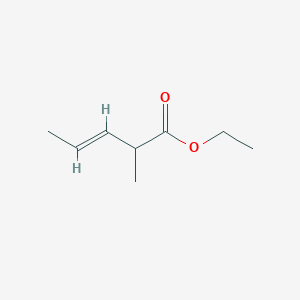

ethyl (E)-2-methylpent-3-enoate

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

ethyl 2-methylpent-3-enoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O2/c1-4-6-7(3)8(9)10-5-2/h4,6-7H,5H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HOWBPXBYCPKWBL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C)C=CC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2051768 | |

| Record name | Ethyl 2-methyl-3-pentenoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2051768 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1617-23-8 | |

| Record name | Ethyl 2-methyl-3-pentenoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1617-23-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Pentenoic acid, 2-methyl-, ethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ethyl 2-methyl-3-pentenoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2051768 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Contextualization Within Enolates and Dienolates Research

At its core, the chemistry of ethyl (E)-2-methylpent-3-enoate is deeply intertwined with the behavior of enolates and their extended vinylogous counterparts, dienolates. Enolates are powerful nucleophiles in organic synthesis, formed by the deprotonation of a carbon atom alpha to a carbonyl group. wikipedia.orgmasterorganicchemistry.com This process creates a resonance-stabilized anion with negative charge distributed between the alpha-carbon and the oxygen atom. wikipedia.orgmasterorganicchemistry.com This dual reactivity allows enolates to react with a wide array of electrophiles at the carbon atom, forming new carbon-carbon bonds—a cornerstone of molecular construction. masterorganicchemistry.com

The formation of enolates can be controlled to be either under kinetic or thermodynamic control, leading to different regioisomers if the carbonyl compound is unsymmetrical. wikipedia.org The choice of base, solvent, and temperature plays a crucial role in determining the outcome. libretexts.orgbham.ac.uk Strong, sterically hindered bases like lithium diisopropylamide (LDA) in aprotic solvents at low temperatures favor the formation of the kinetic enolate, the less substituted and more rapidly formed product. wikipedia.orglibretexts.org Conversely, weaker bases in protic solvents can lead to an equilibrium that favors the more stable, thermodynamic enolate. bham.ac.uk

This compound is an α,β-unsaturated ester. The presence of the double bond in conjugation with the carbonyl group means that it can form a dienolate upon deprotonation. Dienolates possess an extended conjugated system, offering multiple sites for reaction with electrophiles. This complexity provides chemists with opportunities for sophisticated control over reaction pathways, enabling the synthesis of complex molecular architectures.

Historical Perspectives on Methylpentenoate Ester Chemistry Research

The study of esters, including methylpentenoate derivatives, has a rich history. Early research into esters was foundational to the development of organic chemistry. While the synthesis of simple esters was achieved in the 19th century, the exploration of more complex and unsaturated esters like the methylpentenoates gained momentum as synthetic methodologies became more advanced. nih.gov

The investigation of various isomers of methylpentenoic acid and its esters has been documented over the years, often in the context of flavor and fragrance chemistry, as well as in the development of new synthetic methods. google.com For instance, research has explored different routes to synthesize specific isomers, such as the cis and trans configurations of the double bond, and has investigated their distinct properties. google.com The development of catalytic hydrogenation techniques, for example, allowed for the selective reduction of related compounds to produce mixtures of methylpentenoate esters. google.com

Significance and Research Trajectories of Ethyl E 2 Methylpent 3 Enoate

Ethyl (E)-2-methylpent-3-enoate, with its specific stereochemistry and substitution pattern, is a valuable molecule for probing the intricacies of organic reactions. Its synthesis and reactions provide insights into stereoselective and regioselective control.

Physical and Chemical Properties

Below is a table summarizing some of the key physical and chemical properties of this compound.

| Property | Value |

| CAS Number | 1617-23-8 chemicalbook.comchemsynthesis.com |

| Molecular Formula | C8H14O2 chemicalbook.comchemsynthesis.com |

| Molecular Weight | 142.20 g/mol chemicalbook.comnih.gov |

| Boiling Point | 72-74 °C (at 42 Torr) chemicalbook.com |

| Density | 0.899 ± 0.06 g/cm³ (Predicted) chemicalbook.com |

This table is interactive. You can sort the data by clicking on the column headers.

Research Findings and Applications

Research has demonstrated the utility of related α,β-unsaturated esters in various synthetic transformations. For example, the conjugate addition of nucleophiles to these systems is a powerful method for carbon-carbon bond formation. Furthermore, the dienolates derived from these esters can participate in a range of reactions, including alkylations and aldol-type condensations, leading to the construction of more elaborate molecules.

While specific research trajectories for this compound itself are part of the broader exploration of unsaturated esters, its structural motifs are relevant to the synthesis of natural products and other complex organic targets. The precise arrangement of the methyl group and the trans-double bond influences the stereochemical outcome of its reactions, making it a useful substrate for studying asymmetric synthesis.

One notable application of this compound is in the flavor and fragrance industry. chemicalbook.comnih.gov It is known to possess a fruity aroma. chemicalbook.com

Synthesis

The synthesis of this compound can be achieved through various organic reactions. One common approach involves the Wittig reaction or its Horner-Wadsworth-Emmons variant, where a phosphorus ylide reacts with an appropriate aldehyde to form the carbon-carbon double bond with control over the stereochemistry. Other methods may include elimination reactions or the rearrangement of related precursors. A synthesis reference can be found in Tetrahedron Letters. chemsynthesis.com

An Examination of Synthetic Routes for this compound

This compound, a valuable α,β-unsaturated ester, is a significant target in organic synthesis due to its applications as a flavoring agent and as a versatile building block for more complex molecules. nih.gov This article explores the diverse synthetic methodologies and reaction pathways developed for its preparation, with a focus on stereoselectivity, novel starting materials, and the integration of modern, sustainable chemical practices.

Derivatives and Analogues of Ethyl E 2 Methylpent 3 Enoate: Synthesis and Reactivity

Synthesis of Substituted Methylpentenoate Esters and Analogues

The synthesis of derivatives and analogues of ethyl (E)-2-methylpent-3-enoate can be achieved through various established and novel organic chemistry methods.

A common approach involves the esterification of a corresponding carboxylic acid. For instance, various 2-methyl pentanoic acid esters are produced by reacting 2-methyl pentanoic acid with a range of unsaturated or carbocyclic alcohols or phenols. This esterification can be carried out using standard methods, such as heating the acid and alcohol in the presence of an acid catalyst like p-toluene sulfonic acid in a solvent like cyclohexane.

A more complex, substituted analogue, ethyl 2-ethanoyl-2-methyl-3-phenylbut-3-enoate, is synthesized through an indium-catalyzed reaction. This method involves reacting ethyl 2-methyl-3-oxobutanoate with phenylacetylene (B144264) using indium(III) trifluoromethanesulfonate (B1224126) (In(OTf)₃) as a catalyst. orgsyn.org This reaction demonstrates good functional group tolerance, allowing for the synthesis of a variety of substituted analogues, as detailed in the table below. orgsyn.org

Table 1: Synthesis of Substituted Ester Analogues via Indium-Catalyzed Reaction

| Entry | Alkyne | Keto Ester | Product | Yield (%) |

|---|---|---|---|---|

| 1 | Phenylacetylene | Ethyl 2-methyl-3-oxobutanoate | Ethyl 2-ethanoyl-2-methyl-3-phenylbut-3-enoate | 92 |

| 2 | 1-Hexyne | Ethyl 2-methyl-3-oxobutanoate | Ethyl 2-ethanoyl-2-methylhept-3-ynoate | 85 |

| 3 | 3,3-Dimethyl-1-butyne | Ethyl 2-methyl-3-oxobutanoate | Ethyl 2-ethanoyl-2,5,5-trimethylhex-3-ynoate | 78 |

| 4 | Benzyl propargyl ether | Ethyl 2-methyl-3-oxobutanoate | Ethyl 2-ethanoyl-5-(benzyloxy)-2-methylpent-3-ynoate | 88 |

| 5 | Phenylacetylene | Ethyl 2-allylacetoacetate | Ethyl 2-allyl-2-ethanoyl-3-phenylbut-3-enoate | 90 |

Data sourced from an indium-catalyzed reaction study demonstrating functional group tolerance. orgsyn.org Note that some products are alkynoates, representing a different class of unsaturated esters.

Another synthetic route to create analogues involves the partial hydrogenation of related compounds. For example, the hydrogenation of ethyl-2-methyl-3,4-pentadienoate using a Lindlar catalyst (palladium on calcium carbonate) produces a mixture of ethyl-2-methyl-cis-3-pentenoate and ethyl-2-methyl-4-pentenoate. prepchem.com This highlights a method to generate geometric isomers and positional isomers of the target compound.

Chemical Transformations of this compound Derivatives

Derivatives of this compound can undergo various chemical transformations, leveraging the reactivity of the α,β-unsaturated ester system. The conjugated system makes the β-carbon electrophilic and susceptible to nucleophilic attack in what is known as a conjugate or Michael addition. researchgate.net

For example, highly functionalized analogues can be used as platforms for synthesizing more complex heterocyclic structures. One study demonstrated that an analogue, ethyl (2E)-3-N,N-dimethylamino-2-(5-ethoxy-1-phenyl-1H-pyrazol-3-yl)propenoate, reacts with various nucleophiles. Its reaction with amines led to the substitution of the dimethylamino group, while reactions with 1,3-dicarbonyl compounds like 5,5-dimethylcyclohexane-1,3-dione (B117516) resulted in the formation of fused ring systems such as chromenediones.

Furthermore, the double bond in α,β-unsaturated esters can be isomerized. Recent research has shown that photoenolization can be used for the enantioselective, contra-thermodynamic positional isomerization of α,β-unsaturated esters to their β,γ-unsaturated counterparts. This process allows for the creation of stereodefined α-tertiary esters, which are valuable intermediates in the synthesis of biologically relevant molecules.

Structure-Reactivity Relationships in Related Unsaturated Esters

The reactivity of α,β-unsaturated esters is highly dependent on their specific molecular structure. The electronic and steric properties of substituents at the α and β positions, as well as the nature of the ester's alcohol group, can significantly influence reaction rates and outcomes.

The inherent electrophilicity of the α,β-unsaturated carbonyl system drives its reactivity. tandfonline.com However, this reactivity is tunable. Key structure-reactivity relationships have been observed: tandfonline.comnih.gov

α- and β-Substituents: Alkyl or aryl groups at the α or β positions generally reduce the reactivity of the ester towards nucleophiles. nih.gov This is attributed to both steric hindrance and the electron-donating nature of alkyl groups, which decreases the electrophilicity of the β-carbon.

Halogenation: In contrast, the presence of a halogen substituent at the α-position has been shown to be beneficial for reactivity in certain enzymatic reactions, likely due to the electron-withdrawing effect of the halogen which increases the electrophilicity of the conjugated system. nih.gov

Ester Group: The alcohol moiety of the ester functionality itself has a strong influence on the reaction rate, with both steric and electronic effects playing a role. tandfonline.com For instance, esters with additional unsaturated moieties in the alcohol part (like allyl or propargyl groups) are more reactive than those with saturated alkyl groups (like ethyl or propyl). tandfonline.com

Alkene Geometry: The position of the double bond matters. Terminal vinyl-substituted compounds (where the double bond is at the end of a chain) tend to be more reactive than internal vinylene-substituted ones. tandfonline.com

These relationships can be summarized as follows:

Table 2: Influence of Structural Modifications on the Reactivity of α,β-Unsaturated Esters

| Structural Modification | Effect on Reactivity | Reason |

|---|---|---|

| Alkyl/Aryl group at α or β position | Decreases | Steric hindrance and electron-donating effects reduce electrophilicity. nih.gov |

| Halogen at α position | Increases | Electron-withdrawing effect enhances electrophilicity. nih.gov |

| Unsaturated ester alcohol group (e.g., allyl) | Increases | Presence of additional reactive unsaturated moieties. tandfonline.com |

| Branched alkyl groups | Decreases | Increased steric hindrance compared to straight-chain groups. tandfonline.com |

This understanding of structure-reactivity relationships is crucial for designing specific molecules with tailored reactivity for applications in synthesis and materials science.

Theoretical and Computational Chemistry Approaches for Ethyl E 2 Methylpent 3 Enoate

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. Methods like Density Functional Theory (DFT) and Hartree-Fock are employed to solve the electronic Schrödinger equation, providing a wealth of information about the molecule's electronic distribution and orbital energies. For a molecule like ethyl (E)-2-methylpent-3-enoate, these calculations can reveal key aspects of its reactivity.

HOMO-LUMO Analysis and Frontier Molecular Orbital Theory

Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity theory, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and localization of these orbitals are critical in predicting how a molecule will interact with other chemical species.

HOMO (Highest Occupied Molecular Orbital): This orbital represents the outermost electrons and is associated with the molecule's ability to donate electrons (nucleophilicity). In this compound, the HOMO is expected to be localized primarily on the carbon-carbon double bond (C=C), as the π-electrons are generally higher in energy than the σ-electrons.

LUMO (Lowest Unoccupied Molecular Orbital): This orbital represents the lowest energy level for an incoming electron and is associated with the molecule's ability to accept electrons (electrophilicity). For an α,β-unsaturated ester like this compound, the LUMO is anticipated to be a π* orbital with significant coefficients on the β-carbon of the double bond and the carbonyl carbon. This distribution makes these sites susceptible to nucleophilic attack.

The HOMO-LUMO gap (the energy difference between the HOMO and LUMO) is a crucial indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap suggests that the molecule is more polarizable and reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. While specific values for this compound are not readily published, calculations on analogous compounds like ethyl crotonate provide a reference. It is expected that the HOMO-LUMO gap for this compound would be in a similar range to other α,β-unsaturated esters, indicating its potential for various chemical transformations.

Table 1: Expected Frontier Orbital Characteristics of this compound

| Orbital | Expected Localization | Role in Reactivity |

|---|---|---|

| HOMO | C=C π-bond | Nucleophilic character, site of electrophilic attack |

| LUMO | C=C-C=O π* system | Electrophilic character, site of nucleophilic attack |

Charge Distribution and Electrostatic Potentials

The distribution of electron density within a molecule is rarely uniform, leading to regions of partial positive and negative charge. This charge distribution can be quantified through various population analysis schemes (e.g., Mulliken, Natural Bond Orbital) and visualized using Molecular Electrostatic Potential (MEP) maps.

An MEP map for this compound would illustrate the electrostatic potential on the molecule's surface. Regions of negative potential (typically colored red or yellow) indicate electron-rich areas, which are prone to electrophilic attack. These would be expected around the oxygen atoms of the carbonyl group due to their high electronegativity. Conversely, regions of positive potential (typically colored blue) denote electron-deficient areas, which are susceptible to nucleophilic attack. For this molecule, positive potential would be anticipated around the hydrogen atoms and, significantly, the β-carbon of the unsaturated system, reinforcing the predictions from FMO theory.

Conformational Analysis and Potential Energy Surfaces of this compound

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule (conformers) that can be interconverted by rotation about single bonds. researchgate.netvulcanchem.com These rotations are not entirely free and are associated with energy changes, which can be mapped onto a Potential Energy Surface (PES). A PES is a multidimensional surface that represents the potential energy of a molecule as a function of its geometric coordinates. longdom.orgnumberanalytics.com

For this compound, key rotational barriers would include:

Rotation around the C(sp²)-C(sp³) bond connecting the double bond and the chiral center.

Rotation around the C-O single bond of the ester group.

Rotation around the O-CH₂ bond of the ethyl group.

Computational methods can be used to systematically rotate these bonds and calculate the corresponding energy at each step, thus generating a PES. The minima on this surface correspond to stable conformers, while the saddle points represent the transition states between them. The relative energies of the conformers determine their population at a given temperature. For this compound, steric interactions between the methyl group at the C2 position, the ethyl group of the ester, and the substituents on the double bond will play a crucial role in determining the lowest energy conformers.

Reaction Mechanism Elucidation via Computational Modeling

Computational chemistry is a powerful tool for investigating the detailed pathways of chemical reactions. By modeling the reactants, products, and any intermediates and transition states, it is possible to map out the entire reaction coordinate and understand the factors that control the reaction's rate and selectivity.

Transition State Analysis for Key Transformations

A key reaction for α,β-unsaturated esters like this compound is the Michael addition, where a nucleophile adds to the β-carbon. masterorganicchemistry.com Computational modeling can be used to locate the transition state (TS) for such a reaction. Transition state analysis involves optimizing the geometry of the highest energy point along the reaction pathway and calculating its energy. The energy difference between the reactants and the transition state is the activation energy (ΔE‡), which is a primary determinant of the reaction rate.

For the Michael addition to this compound, a computational study would model the approach of a nucleophile (e.g., an enolate or an amine) to the double bond. The TS would likely feature a partially formed bond between the nucleophile and the β-carbon and a redistribution of charge into the ester group. nih.gov The calculated activation energy would provide a quantitative measure of the reaction's feasibility.

Table 2: Hypothetical Computational Data for a Michael Addition Transition State

| Parameter | Description | Expected Computational Finding |

|---|---|---|

| ΔE‡ | Activation Energy | A moderate value, indicating the reaction proceeds under reasonable conditions. |

| TS Geometry | Key bond lengths/angles | Elongated Cβ-Nucleophile bond; pyramidalization at Cβ. |

Solvent Effects on Reaction Energetics

Reactions are typically carried out in a solvent, which can have a significant impact on the reaction energetics. Computational models can account for solvent effects using either explicit models (where individual solvent molecules are included in the calculation) or implicit models (where the solvent is treated as a continuous medium with a specific dielectric constant).

For a reaction like the Michael addition, which often involves charged or highly polar intermediates and transition states, the solvent can play a crucial role. A polar solvent would be expected to stabilize the charged transition state more than the neutral reactants, thereby lowering the activation energy and accelerating the reaction. Computational studies can quantify this effect by calculating the reaction profile in both the gas phase and in various solvents, providing a deeper understanding of the reaction's behavior under realistic conditions.

Molecular Dynamics Simulations of this compound Interactions

Molecular dynamics (MD) simulations offer a powerful computational microscope to investigate the behavior of molecules at an atomistic level. hilarispublisher.comnih.gov By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can provide detailed insights into the dynamic interactions and conformational landscapes that govern the properties of substances like this compound. nih.gov This section explores the theoretical application of MD simulations to understand the intermolecular forces and dynamic behavior of this unsaturated ester.

MD simulations are particularly useful for studying the interactions between flavor molecules, such as this compound, and their environment, which could include solvents like water and ethanol (B145695) or interactions with other molecules in a complex mixture. hilarispublisher.com These simulations can elucidate the nature of non-covalent interactions, such as van der Waals forces, hydrogen bonding, and hydrophobic interactions, which are critical in determining the physical and sensory properties of the compound. researchgate.net

Simulation Setup and Parameters

A typical MD simulation of this compound would begin with the construction of a simulation box containing a number of the ester molecules, either in a pure state or solvated in a chosen medium. The initial coordinates of the atoms can be randomly placed, followed by an energy minimization step to remove any unfavorable steric clashes.

The interactions between atoms are described by a force field, which is a set of empirical potential energy functions and parameters. nih.gov For a small organic molecule like this compound, a general force field such as the General AMBER Force Field (GAFF) or the CHARMM General Force Field (CGenFF) would be appropriate. nih.govescholarship.org These force fields are designed to be compatible with a wide range of organic molecules and have been parameterized to reproduce experimental and quantum mechanical data. nih.govresearchgate.net

The simulation would then proceed by integrating the equations of motion in small time steps (typically on the order of femtoseconds) for a total simulation time sufficient to sample the conformational space and intermolecular interactions of interest, often spanning nanoseconds to microseconds. mdpi.com The system's temperature and pressure can be maintained at desired values using thermostats and barostats, respectively, to mimic experimental conditions.

Table 1: Hypothetical Simulation Parameters for this compound

| Parameter | Value | Rationale |

| Force Field | General AMBER Force Field (GAFF) | Widely used and validated for small organic molecules. nih.gov |

| Simulation Box | Cubic, 30 Å x 30 Å x 30 Å | To accommodate a sufficient number of molecules and minimize self-interaction artifacts. |

| Solvent | TIP3P Water Model | A common and computationally efficient water model for solvation studies. mdpi.com |

| Temperature | 298 K | To simulate room temperature conditions. |

| Pressure | 1 atm | To simulate standard atmospheric pressure. |

| Time Step | 2 fs | A standard time step for simulations involving rigid bonds to hydrogen. |

| Simulation Length | 100 ns | To allow for adequate sampling of molecular motions and interactions. mdpi.com |

Analysis of Intermolecular Interactions

Post-simulation analysis of the trajectory data can yield a wealth of information about the interactions of this compound. One common method of analysis is the calculation of the radial distribution function (RDF), g(r), which describes the probability of finding another atom or molecule at a certain distance from a reference atom or molecule. For instance, the RDF between the carbonyl oxygen of the ester and the hydrogen atoms of water can reveal the extent and nature of hydrogen bonding. hilarispublisher.com

The strength of intermolecular interactions can be quantified by calculating the interaction energies between molecules. This involves summing the Lennard-Jones and Coulombic potential energies between pairs of molecules. The average interaction energy can provide insights into the cohesive forces within the pure liquid or the solvation energy when in a solvent.

Table 2: Hypothetical Interaction Energies for this compound in Different Environments

| Interaction Type | Environment | Average Interaction Energy (kcal/mol) |

| Ester-Ester | Pure Liquid | -8.5 |

| Ester-Water | Aqueous Solution | -12.3 |

| Ester-Ethanol | Ethanolic Solution | -10.1 |

Note: These are hypothetical values for illustrative purposes.

Conformational Analysis

The presence of a double bond and a single bond between the second and third carbon atoms in the pentenoate chain, along with the ester group, allows for a degree of conformational flexibility in this compound. MD simulations can be used to explore the accessible conformations and their relative populations. researchgate.net This can be achieved by analyzing the distribution of dihedral angles along the rotatable bonds of the molecule. Understanding the preferred conformations is crucial as they can influence the molecule's shape and how it interacts with other molecules, including potential receptors in biological systems. hilarispublisher.com

By providing a dynamic and detailed picture of molecular interactions, MD simulations serve as a valuable theoretical tool to complement experimental studies on this compound, offering insights that are often difficult to obtain through experimental means alone. bohrium.com

Advanced Analytical Methodologies for the Investigation of Ethyl E 2 Methylpent 3 Enoate

High-Resolution Spectroscopic Techniques for Structural Elucidation

High-resolution spectroscopic techniques are indispensable for the detailed structural analysis of organic molecules. These methods provide critical information regarding the connectivity of atoms, the nature of functional groups, and the stereochemistry of the compound.

Two-Dimensional Nuclear Magnetic Resonance Spectroscopy (2D NMR)

Two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy provides a powerful means of elucidating the complex structure of molecules by resolving overlapping signals in 1D NMR spectra and establishing correlations between different nuclei. huji.ac.ilemerypharma.com For a molecule like ethyl (E)-2-methylpent-3-enoate, techniques such as Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC) are particularly informative.

A ¹H-¹H COSY experiment would reveal correlations between protons that are coupled to each other, typically through two or three bonds. emerypharma.com For instance, the protons of the ethyl group would show a distinct correlation, as would the protons across the double bond and the proton at the C2 position with its neighboring protons.

An HSQC experiment correlates the chemical shifts of protons directly attached to carbon atoms. This allows for the unambiguous assignment of proton and carbon signals. For this compound, this would definitively link each proton signal to its corresponding carbon in the molecular framework.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts and Key 2D NMR Correlations for this compound

| Atom Number | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Key COSY Correlations (¹H-¹H) | Key HSQC Correlation (¹H-¹³C) |

| 1 | 1.75 | 17.5 | H-1 with H-3 | C-1 with H-1 |

| 2 | 3.10 | 42.0 | H-2 with H-3, H-7 | C-2 with H-2 |

| 3 | 5.60 | 135.0 | H-3 with H-1, H-2, H-4 | C-3 with H-3 |

| 4 | 5.40 | 125.0 | H-4 with H-3, H-5 | C-4 with H-4 |

| 5 | 1.25 | 14.0 | H-5 with H-4 | C-5 with H-5 |

| 6 (C=O) | - | 175.0 | - | - |

| 7 (CH₂) | 4.15 | 60.0 | H-7 with H-2, H-8 | C-7 with H-7 |

| 8 (CH₃) | 1.20 | 14.2 | H-8 with H-7 | C-8 with H-8 |

Note: Predicted chemical shifts are based on typical values for similar functional groups and may vary depending on the solvent and experimental conditions.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis

Vibrational spectroscopy, encompassing both Fourier-Transform Infrared (FT-IR) and Raman techniques, is fundamental for identifying the functional groups present in a molecule. epequip.com These methods probe the vibrational modes of chemical bonds, with each type of bond exhibiting characteristic absorption or scattering frequencies.

For this compound, the most prominent feature in the FT-IR spectrum is the strong carbonyl (C=O) stretching vibration of the ester group, which is expected in the range of 1730-1715 cm⁻¹ for an α,β-unsaturated ester. orgchemboulder.com The C-O stretching vibrations of the ester will also produce strong bands in the 1300-1000 cm⁻¹ region. spectroscopyonline.com The C=C stretching vibration of the alkene will appear around 1650 cm⁻¹, and the C-H stretching and bending vibrations will be observed in their characteristic regions.

Raman spectroscopy provides complementary information. While the C=O stretch is also observable in Raman spectra, the C=C double bond often gives a strong Raman signal, aiding in its identification.

Table 2: Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |

| C=O (Ester) | Stretch | 1730 - 1715 | FT-IR (Strong) |

| C-O (Ester) | Stretch | 1300 - 1000 | FT-IR (Strong) |

| C=C (Alkene) | Stretch | ~1650 | Raman (Strong), FT-IR (Medium) |

| C-H (sp²) | Stretch | 3100 - 3000 | FT-IR (Medium) |

| C-H (sp³) | Stretch | 3000 - 2850 | FT-IR (Strong) |

Chiroptical Spectroscopy (VCD, ECD) for Stereochemical Assignment

Chiroptical spectroscopic techniques, such as Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD), are specifically designed to investigate the three-dimensional structure of chiral molecules. wikipedia.orgbruker.com These methods measure the differential absorption of left and right circularly polarized light.

The molecule this compound possesses a stereocenter at the C2 position. Therefore, it can exist as a pair of enantiomers. While the prompt specifies the (E)-isomer, it does not define the stereochemistry at C2. If a single enantiomer of this compound were isolated, VCD and ECD would be powerful tools for determining its absolute configuration by comparing experimental spectra with those predicted from quantum mechanical calculations. youtube.com However, for a racemic mixture (an equal mixture of both enantiomers), no VCD or ECD signal would be observed as the signals from the two enantiomers would cancel each other out.

Mass Spectrometry-Based Characterization and Fragmentation Studies

Mass spectrometry (MS) is a cornerstone of molecular analysis, providing precise information about the molecular weight and elemental composition of a compound, as well as structural details through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is crucial for determining the exact elemental formula of a compound. acs.org By measuring the mass-to-charge ratio (m/z) of an ion with very high accuracy (typically to four or more decimal places), it is possible to distinguish between compounds that have the same nominal mass but different elemental compositions. For this compound (C₈H₁₄O₂), the expected monoisotopic mass is 142.0994 Da. nih.gov HRMS would confirm this exact mass, ruling out other potential isobaric compounds.

Table 3: Predicted High-Resolution Mass Spectrometry Data for this compound Adducts

| Adduct | Formula | Calculated m/z |

| [M+H]⁺ | C₈H₁₅O₂⁺ | 143.1067 |

| [M+Na]⁺ | C₈H₁₄O₂Na⁺ | 165.0886 |

| [M-H]⁻ | C₈H₁₃O₂⁻ | 141.0921 |

Data sourced from PubChemLite, predicted using CCSbase. uni.lu

Tandem Mass Spectrometry (MS/MS) for Structural Confirmation

Tandem Mass Spectrometry (MS/MS) is a powerful technique for confirming the structure of a compound by analyzing its fragmentation pattern. nih.gov In an MS/MS experiment, a specific precursor ion (e.g., the molecular ion, [M]⁺•, or a protonated molecule, [M+H]⁺) is selected and then subjected to collision-induced dissociation (CID) to generate product ions. The resulting fragmentation pattern is characteristic of the molecule's structure. researchgate.net

For this compound, common fragmentation pathways for esters under electron ionization (EI) include cleavage alpha to the carbonyl group and McLafferty rearrangements. libretexts.orgyoutube.com The analysis of these fragments allows for the confirmation of the ethyl ester group and the structure of the acyl portion of the molecule.

Table 4: Plausible Mass Spectrometry Fragmentation of this compound (EI-MS)

| m/z | Proposed Fragment Ion | Plausible Fragmentation Pathway |

| 142 | [C₈H₁₄O₂]⁺• | Molecular Ion |

| 127 | [C₇H₁₁O₂]⁺ | Loss of •CH₃ |

| 113 | [C₆H₉O₂]⁺ | Loss of •C₂H₅ |

| 97 | [C₈H₁₄O₂]⁺• | Loss of •OC₂H₅ (ethoxy radical) |

| 87 | [C₄H₇O₂]⁺ | Cleavage at C4-C5 with H transfer |

| 69 | [C₅H₉]⁺ | Allylic cleavage |

| 43 | [C₃H₇]⁺ | Isopropyl cation |

Chromatographic Techniques for Purity Assessment and Isomer Separation

The analysis of this compound, a volatile organic compound, relies heavily on chromatographic techniques to ensure its purity and to separate its various isomers. Gas chromatography and high-performance liquid chromatography are the primary methods employed for these purposes, each offering distinct advantages for specific analytical challenges.

Chiral Gas Chromatography (GC) for Enantiomeric Excess Determination

This compound possesses a chiral center at the C2 position, meaning it can exist as two non-superimposable mirror images, or enantiomers. While these enantiomers have identical physical properties such as boiling point and density, they can exhibit different biological activities and sensory perceptions. gcms.cz Chiral gas chromatography (GC) is a powerful technique for the separation and quantification of these enantiomers, allowing for the determination of enantiomeric excess (ee), a critical measure of chiral purity. nih.gov

The fundamental principle of chiral GC lies in the use of a chiral stationary phase (CSP). These stationary phases are typically composed of a chiral selector, often a derivative of cyclodextrins, immobilized onto a polysiloxane backbone. researchgate.net The enantiomers of the analyte interact diastereomerically with the chiral selector as they pass through the column, leading to different retention times and, consequently, their separation. researchgate.net The enantiomeric excess is calculated from the integrated peak areas of the two enantiomers in the resulting chromatogram using the formula: ee (%) = |(R - S) / (R + S)| x 100, where R and S are the peak areas of the respective enantiomers. mit.edu

While specific studies on the chiral GC separation of this compound are not extensively documented in publicly available literature, the methodology has been successfully applied to a wide range of similar volatile esters and chiral compounds. gcms.czmdpi.com For instance, the enantiomers of various fruity esters have been effectively separated using cyclodextrin-based chiral columns. mdpi.com The selection of the appropriate chiral stationary phase is crucial and often involves screening different cyclodextrin (B1172386) derivatives (e.g., β-cyclodextrin, γ-cyclodextrin) with various modifications to achieve optimal separation. gcms.cz

Table 1: Illustrative Chiral GC Conditions for Enantiomeric Separation of Volatile Esters

| Parameter | Typical Conditions | Rationale |

|---|---|---|

| Column | Cyclodextrin-based chiral capillary column (e.g., β-DEX™, γ-DEX™) | Provides a chiral environment for diastereomeric interactions. gcms.czmdpi.com |

| Injector Temperature | 200-250 °C | Ensures rapid volatilization of the sample without degradation. |

| Oven Temperature Program | Initial temperature around 40-60 °C, ramped to 180-220 °C | Optimizes separation by controlling the volatility and interaction with the CSP. |

| Carrier Gas | Helium or Hydrogen | Inert gases that carry the analyte through the column. |

| Detector | Flame Ionization Detector (FID) | Provides high sensitivity for organic compounds. |

High-Performance Liquid Chromatography (HPLC) for Isomer Separation

High-performance liquid chromatography (HPLC) is another indispensable tool for the analysis of this compound, particularly for the separation of its geometric isomers, the (E) and (Z) forms. These isomers, also known as cis-trans isomers, arise from the restricted rotation around the carbon-carbon double bond. While the (E)-isomer is specified, the potential presence of the (Z)-isomer as an impurity necessitates a reliable analytical method for its detection and quantification.

The separation of (E) and (Z) isomers by HPLC is typically achieved using normal-phase or reversed-phase chromatography, with the choice of stationary phase being critical. mtc-usa.comresearchgate.net Stationary phases that can exploit subtle differences in the shape and polarity of the isomers are most effective. For instance, columns with phenyl or pyrenylethyl groups can provide π-π interactions that aid in the separation of compounds with double bonds. nacalai.com Furthermore, cholesterol-based columns offer shape-based selectivity that can be highly effective for resolving geometric isomers. mtc-usa.com In some cases, the use of silver ions in the mobile phase or impregnated on the stationary phase can enhance the separation of unsaturated compounds through complexation with the double bond. google.com

Beyond geometric isomers, HPLC can also be employed to separate diastereomers. If this compound is derivatized with a chiral reagent, the resulting diastereomers can often be separated on a standard achiral HPLC column. nih.gov This indirect approach can be an alternative to chiral GC for determining enantiomeric purity.

Table 2: HPLC Columns for Isomer Separation

| Column Type | Principle of Separation | Applicable Isomer Separation |

|---|---|---|

| Phenyl Hydride | π-π interactions and hydrophobicity | (E)/(Z) isomers, positional isomers mtc-usa.com |

| UDC-Cholesterol | Shape selectivity | Geometric (E/Z) isomers mtc-usa.com |

| Pyrenylethyl (PYE) | Strong π-π interactions | Aromatic and structural isomers nacalai.com |

| Nitrophenylethyl (NPE) | Dipole-dipole and π-π interactions | Positional and structural isomers nacalai.com |

Crystallographic Analysis (if applicable to solid derivatives or co-crystals)

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule, providing precise information on bond lengths, bond angles, and stereochemistry. uwaterloo.canih.gov For a volatile liquid like this compound, direct crystallographic analysis is not feasible as the technique requires a single, well-ordered crystal. nih.gov

However, if a solid derivative of this compound can be synthesized, or if it forms a stable co-crystal with another molecule, then single-crystal X-ray diffraction can be employed to elucidate its absolute configuration and confirm its (E)-geometry. The process involves derivatizing the parent compound to introduce functionalities that promote crystallization, such as aromatic rings or groups capable of strong intermolecular interactions like hydrogen bonding.

The principle of single-crystal X-ray diffraction involves irradiating a crystal with a beam of X-rays. youtube.comyoutube.com The electrons in the atoms of the crystal diffract the X-rays, creating a unique diffraction pattern. By analyzing the positions and intensities of the diffracted beams, a three-dimensional electron density map of the molecule can be constructed, from which the atomic positions can be determined. youtube.com This technique is particularly valuable for unambiguously assigning the absolute configuration of a chiral center, which is often challenging to determine by other analytical methods. nih.gov While no crystallographic data for this compound or its simple solid derivatives are currently reported in open literature, the potential for this technique to provide unequivocal structural proof remains significant should a suitable crystalline material be prepared.

Applications of Ethyl E 2 Methylpent 3 Enoate in Advanced Organic Synthesis

Ethyl (E)-2-methylpent-3-enoate as a Chiral Building Block

There is a lack of specific, documented research demonstrating the use of this compound as a chiral building block in asymmetric synthesis. While the general class of α,β-unsaturated esters can be substrates in various enantioselective reactions—such as catalytic asymmetric conjugate additions or hydrogenations to create chiral centers—no specific examples utilizing this compound have been prominently reported. Methodologies for creating chiral α,β-unsaturated γ-amino esters and other stereodefined molecules typically employ different ester substrates. acs.orgnih.gov

Role in Natural Product Synthesis

An extensive search of synthesis literature did not yield specific examples of the total synthesis of natural products where this compound serves as a key starting material or intermediate. Although α,β-unsaturated esters are fundamental components in the synthesis of many natural products researchgate.netnih.gov, the specific substitution pattern of this compound does not appear to be a common synthon in documented synthetic routes.

Utilization in the Synthesis of Pharmaceutical Intermediates

The application of this compound in the synthesis of pharmaceutical intermediates is not well-documented. The structural motif of α,β-unsaturated carbonyls is present in numerous biologically active compounds and is a valuable precursor for creating more complex molecular architectures. nih.govnih.gov However, literature specifically citing the conversion of this compound to a known pharmaceutical intermediate is not available. General methods for synthesizing chiral intermediates often involve other α,β-unsaturated esters. acs.orgnih.gov

Precursor for Advanced Polymer Monomers

There is no specific evidence in the searched literature to suggest that this compound is used as a precursor for advanced polymer monomers. The field of polymer science extensively uses unsaturated polyesters, which are synthesized from various unsaturated acids, esters, and anhydrides. mdpi.commdpi.combritannica.com These polymers have a wide range of applications due to the reactivity of the carbon-carbon double bond which allows for cross-linking. britannica.com However, research detailing the polymerization of this compound or its conversion into a specialized monomer is not found.

Application in Materials Chemistry

Specific applications of this compound in materials chemistry, beyond its role in the flavor industry, are not described in the available literature. The synthesis of novel materials often leverages the reactivity of functional groups like α,β-unsaturated esters for creating functional polymers, liquid crystals, or other advanced materials. rsc.orgresearchgate.net Despite this, there are no specific studies detailing the incorporation of this compound into such materials.

Table of Compounds Mentioned

As no detailed article could be generated based on the available literature for the specified topics, a table of compounds is not applicable.

Emerging Research Directions and Future Challenges in Ethyl E 2 Methylpent 3 Enoate Chemistry

Development of Novel Catalytic Systems for Stereoselective Synthesis

The precise control of stereochemistry is a central theme in modern organic synthesis. For ethyl (E)-2-methylpent-3-enoate, achieving high (E)-selectivity is crucial for its desired properties. Current research is heavily focused on the development of sophisticated catalytic systems that can provide this level of control.

One of the most promising areas is the use of ruthenium-based olefin metathesis catalysts . These catalysts are known for their functional group tolerance and broad applicability. rsc.org Recent advancements have led to the development of new ruthenium catalysts with electron-withdrawing ligands, which have shown high reactivity and stability. nih.gov For the synthesis of α,β-unsaturated esters, cross-metathesis reactions catalyzed by ruthenium complexes are particularly relevant. For instance, new families of ruthenium catalysts with thiazol-2-ylidene ligands have been shown to efficiently promote benchmark metathesis reactions. nih.gov Furthermore, strategies to enhance the reactivity of ruthenium catalysts towards electron-deficient substrates, such as α,β-unsaturated esters, are being explored, which could lead to more efficient syntheses of compounds like this compound. researchgate.net

Organocatalysis has also emerged as a powerful tool for stereoselective synthesis. Chiral organocatalysts can facilitate reactions with high enantioselectivity and diastereoselectivity without the need for metal catalysts. While direct application to the synthesis of this compound is still an area of active research, the principles of organocatalysis are being applied to the synthesis of various α-substituted nitro alkenes through domino condensation-dehydration processes, demonstrating the potential for controlling the stereochemistry of substituted alkenes. rsc.org

A summary of representative novel catalytic approaches is presented in Table 1.

| Catalytic System | Reaction Type | Key Advantages | Potential Application to this compound |

| Ruthenium-based catalysts with electron-withdrawing ligands | Olefin Metathesis | High reactivity and stability | Stereoselective synthesis from simpler olefins |

| Ruthenium catalysts with thiazol-2-ylidene ligands | Olefin Metathesis | High efficiency in benchmark reactions | Improved yields and catalyst turnover |

| Organocatalysts | Domino Condensation-Dehydration | Metal-free, high stereoselectivity | Control of (E)-configuration during C=C bond formation |

Exploration of Unprecedented Reaction Pathways and Reactivity Patterns

Beyond the refinement of existing synthetic methods, a significant research thrust lies in the discovery of entirely new ways to construct and modify molecules. Domino reactions , also known as cascade or tandem reactions, are a prime example of this innovative approach. These reactions involve two or more bond-forming transformations under the same reaction conditions, allowing for the rapid construction of complex molecules from simple starting materials in an efficient and atom-economical manner. researchgate.net

The application of domino reactions for the synthesis of substituted alkenes is a growing field. rsc.orgrsc.org For instance, a domino Knoevenagel-hetero-Diels-Alder reaction allows for the efficient synthesis of complex heterocyclic structures from simple aldehydes and 1,3-dicarbonyl compounds. researchgate.net While not yet applied directly to this compound, the development of such domino processes opens up the possibility of novel synthetic routes that could generate the core structure of the molecule with multiple points of functionalization in a single step.

Transition-metal-catalyzed domino reactions of strained bicyclic alkenes have also been explored, showcasing the potential for complex molecular rearrangements and functionalizations. beilstein-journals.orgnih.gov The principles learned from these systems could inspire new reaction pathways for the synthesis and derivatization of α,β-unsaturated esters.

Integration with Machine Learning and AI in Reaction Prediction and Optimization

The intersection of artificial intelligence (AI) and chemistry is a rapidly developing frontier with the potential to revolutionize how chemical reactions are designed and optimized. joaiar.org Machine learning (ML) algorithms are being developed to predict the outcomes of chemical reactions, including stereoselectivity, which is a critical parameter for the synthesis of this compound. arxiv.orgnih.govnih.gov

Catalyst Design: AI can accelerate the discovery of new catalysts by screening vast numbers of potential candidates and identifying those with the desired properties for a specific reaction. azorobotics.comcatalysis-summit.comeurekalert.org This could lead to the development of highly selective catalysts for the synthesis of α,β-unsaturated esters.

Reaction Optimization: ML models can be trained on experimental data to predict how changes in reaction conditions (e.g., temperature, solvent, catalyst loading) will affect the yield and selectivity of a reaction. This can significantly reduce the time and resources required for reaction optimization. acs.org

Prediction of Stereoselectivity: Researchers are developing ML models that can quantitatively predict the stereoselectivity of chemical transformations. arxiv.orgnih.govnih.gov Such models could be invaluable for designing synthetic routes that favor the formation of the desired (E)-isomer of this compound.

| Aspect | Traditional Approach | AI-Driven Approach |

| Catalyst Discovery | Trial-and-error, based on chemical intuition | High-throughput virtual screening, generative models for novel structures |

| Reaction Optimization | One-variable-at-a-time experimentation | Multi-parameter optimization, prediction of optimal conditions |

| Stereoselectivity Prediction | Based on established mechanistic models | Quantitative prediction from molecular descriptors |

Sustainable Synthesis and Bio-Based Approaches

The increasing demand for sustainable chemical manufacturing has spurred research into the use of renewable biomass as a feedstock for the production of valuable chemicals. rsc.org The synthesis of this compound from bio-based sources presents an attractive alternative to traditional petroleum-based routes.

A potential bio-based route to the precursor, 2-methyl-3-pentenoic acid, involves the use of piperylene, which can be derived from biomass. A patented Reppe synthesis method describes the reaction of piperylene with carbon monoxide and water in the presence of a rhodium catalyst to produce a mixture of cis- and trans-2-methyl-3-pentenoic acid. This intermediate can then be isomerized to yield the desired trans-isomer. google.com

Another avenue of research is the dynamic decoupling of biomass and wax ester biosynthesis in microorganisms. Engineered microbes could be designed to produce specific fatty acid esters from renewable feedstocks like acetate. nih.gov While not yet targeted for this compound, this approach highlights the potential of synthetic biology in sustainable chemical production. The development of biocatalysts for the sustainable production of wax esters also points towards future possibilities for producing a wide range of esters from biomass. researchgate.net

Multicomponent Reactions Featuring this compound

Multicomponent reactions (MCRs) are powerful synthetic tools in which three or more reactants combine in a single step to form a product that incorporates structural elements from each of the starting materials. rsc.org The Passerini and Ugi reactions are two of the most well-known isocyanide-based MCRs. wikipedia.orgwikipedia.orgorganic-chemistry.orgmdpi.com

The Passerini reaction is a three-component reaction between a carboxylic acid, a carbonyl compound, and an isocyanide to form an α-acyloxy amide. wikipedia.orgorganic-chemistry.org The Ugi reaction is a four-component reaction involving a ketone or aldehyde, an amine, an isocyanide, and a carboxylic acid to produce a bis-amide. wikipedia.org

While this compound itself has not been extensively studied as a component in these reactions, its α,β-unsaturated ester functionality suggests that it could potentially participate in novel MCRs. For instance, α,β-unsaturated carboxylic acids have been used in Ugi reactions to generate highly substituted 2,5-diketopiperazines. researchgate.net This indicates that the double bond of an unsaturated ester could be involved in subsequent intramolecular reactions after the initial MCR. The development of MCRs that can incorporate α,β-unsaturated esters like this compound would open up new avenues for the rapid synthesis of complex and functionally diverse molecules. nih.govnih.govnih.gov

Q & A

Q. What are the standard synthetic routes for ethyl (E)-2-methylpent-3-enoate, and how can reaction conditions be optimized?

this compound is typically synthesized via esterification or transesterification. A common approach involves the acid-catalyzed condensation of 2-methylpent-3-enoic acid with ethanol. Optimization can employ factorial design to test variables like temperature (80–120°C), catalyst concentration (e.g., 1–5% H₂SO₄), and reaction time (4–12 hrs). Statistical analysis (e.g., ANOVA) helps identify significant factors .

Q. How can the stereochemical purity of the (E)-isomer be confirmed after synthesis?

Nuclear Magnetic Resonance (NMR) spectroscopy is critical. The coupling constant (J) between the α- and β-protons in the double bond region (δ 5.0–6.0 ppm) typically shows J ≈ 12–16 Hz for the (E)-isomer, distinguishing it from the (Z)-form. Gas chromatography (GC) with a chiral column can further validate enantiomeric purity .

Q. What safety precautions are essential when handling this compound in the lab?

Use fume hoods, nitrile gloves, and safety goggles due to potential respiratory and dermal irritation. Store in a cool, dry place away from oxidizers. Refer to Material Safety Data Sheets (MSDS) for spill management and disposal protocols .

Advanced Research Questions

Q. How can computational tools like COMSOL Multiphysics model the reactivity of this compound in catalytic systems?

Density Functional Theory (DFT) calculations (e.g., using Gaussian or ORCA) predict transition states and reaction pathways. COMSOL integrates fluid dynamics and mass transfer to simulate catalytic processes (e.g., hydrogenation). Parameters like activation energy (Eₐ) and turnover frequency (TOF) are derived from Arrhenius plots and microkinetic modeling .

Q. What strategies resolve contradictions in spectroscopic data during structural elucidation?

Cross-validate using complementary techniques:

- X-ray crystallography (via SHELXL ) provides unambiguous bond lengths and angles.

- High-Resolution Mass Spectrometry (HRMS) confirms molecular formula.

- Infrared (IR) spectroscopy identifies functional groups (e.g., ester C=O stretch ~1740 cm⁻¹). Discrepancies in NMR integration may arise from dynamic effects; variable-temperature NMR or deuterium exchange experiments can clarify .

Q. How do hydrogen-bonding interactions influence the crystalline packing of this compound?

Graph set analysis (Etter’s formalism) categorizes H-bond motifs (e.g., chains, rings). For example, C=O⋯H–O interactions may form R₂²(8) rings. Single-crystal XRD (using ORTEP-3 ) visualizes these networks, while Hirshfeld surface analysis quantifies interaction contributions .

Q. What experimental designs mitigate side reactions during functionalization of the α,β-unsaturated ester moiety?

Use protecting groups (e.g., silyl ethers) for hydroxyl or amine functionalities. Kinetic control (low temperature, slow addition) minimizes Michael addition byproducts. Monitor reaction progress via thin-layer chromatography (TLC) or in-situ FTIR .

Data Analysis and Reporting

Q. How should researchers statistically validate reproducibility in synthetic yields?

Perform triplicate experiments and calculate relative standard deviation (RSD). A RSD <5% indicates high reproducibility. Use Student’s t-test to compare yields under different conditions (e.g., catalyst A vs. B) .

Q. What are best practices for documenting chiral purity in publications?

Report enantiomeric excess (ee) via chiral HPLC or GC, including retention times and baseline separation criteria. Provide specific rotation ([α]D²⁵) values and reference standards. Use Cahn-Ingold-Prelog descriptors (R/S) for absolute configuration .

Methodological Resources

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.